(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methyl-N-(2-(pyridin-2-yl)ethyl)butan-2-amine , derived from its structural components. The parent chain is a four-carbon butan-2-amine, with a methyl group at position 3 and a 2-(pyridin-2-yl)ethyl substituent on the nitrogen atom. The numbering prioritizes the amine group at position 2, followed by the methyl branch at position 3 (Figure 1).
Isomeric Considerations :
- Stereoisomerism : The carbon at position 2 of the butan-2-amine moiety acts as a chiral center due to its bonding to four distinct groups: a methyl group (C1), a hydrogen atom, a nitrogen-linked 2-(pyridin-2-yl)ethyl group, and a 3-methylbutyl chain. This configuration results in two enantiomers (R and S).
- Conformational Isomerism : Rotation around the C–N bond connecting the alkyl and pyridylethyl groups generates multiple conformers. Steric hindrance between the bulky 3-methylbutyl chain and the pyridine ring likely limits rotational freedom, favoring specific staggered conformations.
Table 1 : Comparative IUPAC nomenclature and structural features of related amines.
Molecular Geometry and Conformational Analysis
The molecule adopts a trigonal pyramidal geometry at the nitrogen center, with bond angles approximating 107° due to sp³ hybridization. Key structural features include:
- Branched Alkyl Chain : The 3-methylbutan-2-yl group introduces steric bulk, forcing the pyridylethyl substituent into equatorial positions to minimize van der Waals repulsions.
- Pyridine Ring : The aromatic pyridine ring remains planar, with the ethyl linker allowing limited rotation (torsional barrier ~3–5 kcal/mol).
- Intramolecular Interactions : Weak C–H···π interactions between the alkyl chain’s hydrogen atoms and the pyridine ring stabilize specific conformers, as observed in analogous bipyridine complexes.
Conformational Preferences :
- Staggered Alkyl-Pyridine Arrangement : The lowest-energy conformation positions the pyridine ring perpendicular to the alkyl chain, reducing steric clashes.
- Gauche Effect : The ethyl linker between nitrogen and pyridine adopts a gauche conformation to balance torsional strain and electronic delocalization.
Electronic Structure and Orbital Hybridization Patterns
The electronic configuration is dominated by two key moieties:
- Aliphatic Amine : The nitrogen’s lone pair resides in an sp³ hybridized orbital, contributing to basicity (predicted pKa ~10.5). Protonation occurs at the alkylamine site rather than the pyridine nitrogen due to the latter’s participation in aromatic conjugation.
- Pyridine Ring : The aromatic system’s π-electrons delocalize across the ring, creating an electron-deficient region at the ortho and para positions. This withdrawal slightly reduces the basicity of the aliphatic amine compared to non-aromatic analogs.
Orbital Interactions :
Comparative Analysis with Structurally Related Amines
The compound’s properties are contextualized against three analogs (Table 1):
Steric Effects :
- Replacing the 2-(pyridin-2-yl)ethyl group with a smaller pyridin-2-ylmethyl substituent (as in N-(pyridin-2-ylmethyl)butan-2-amine) reduces steric hindrance, increasing rotational freedom at the N–C bond.
Electronic Effects :
- Pyridin-3-ylmethyl-substituted amines exhibit weaker electron-withdrawing effects compared to pyridin-2-yl derivatives, altering basicity and solubility.
Hybridization Trends :
- Tertiary amines like 3-methylbutan-2-yl 3-(ethylamino)propanoate show flattened trigonal geometries at nitrogen, contrasting with the pyramidal structure of secondary amines.
Figure 1 : Optimized molecular structure of this compound, highlighting the chiral center (C2) and intramolecular C–H···π interactions.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)11(3)13-9-7-12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3 |
InChI Key |
BFEONFWFQFNEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary reported synthetic approach involves the nucleophilic substitution or reductive amination reaction between 3-methylbutan-2-amine and 1-(pyridin-2-yl)ethanone (2-acetylpyridine) or related pyridinyl ketones. The reaction typically proceeds as follows:
- Step 1: The amine (3-methylbutan-2-amine) acts as a nucleophile attacking the carbonyl carbon of the pyridin-2-yl ketone.
- Step 2: Formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.
- Step 3: Purification of the product by standard organic techniques (e.g., extraction, chromatography).
This method is favored due to its straightforwardness and relatively high yield.
Detailed Synthetic Procedure Example
| Reagents | Conditions | Outcome |
|---|---|---|
| 3-Methylbutan-2-amine | Reacted with 1-(pyridin-2-yl)ethanone | Formation of imine intermediate |
| Reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Mild temperature, suitable solvent (e.g., ethanol, methanol) | Reduction to (3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine |
| Purification | Chromatography or recrystallization | Pure compound with ~85-97% yield |
- The reaction is often carried out in an inert atmosphere to avoid oxidation.
- Solvents such as methanol, ethanol, or dichloromethane are common.
- Catalysts or reducing agents facilitate the conversion of the imine to the amine.
Alternative Synthetic Routes
- Some studies report the use of nucleophilic aromatic substitution on pyridine derivatives bearing leaving groups at the 2-position, followed by amine substitution with 3-methylbutan-2-amine.
- Other methods include direct alkylation of 2-(pyridin-2-yl)ethylamine with branched alkyl halides, though these are less common due to selectivity issues.
Analytical Data Supporting Preparation
The product's identity and purity are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Characteristic chemical shifts for the methyl groups on the branched alkyl chain and aromatic protons of the pyridine ring are observed. For example, proton NMR shows doublets for methyl groups at δ ~0.87 and 1.04 ppm, multiplets for methine protons, and aromatic signals between δ 6.0-8.5 ppm.Mass Spectrometry (MS):
Molecular ion peak corresponding to m/z 192.30 confirms the molecular weight.Infrared (IR) Spectroscopy:
Peaks indicative of amine N-H stretching and pyridine ring vibrations.Chromatographic Purity:
High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity levels typically above 95%.
Summary Data Table of Preparation Conditions and Yields
| Method | Starting Materials | Reaction Type | Solvent | Reducing Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | 3-Methylbutan-2-amine + 1-(pyridin-2-yl)ethanone | Imine formation + reduction | Methanol/Ethanol | Sodium borohydride (NaBH4) or catalytic hydrogenation | 85-97 | Most common and efficient method |
| Nucleophilic aromatic substitution | 3-Methylbutan-2-amine + 2-halopyridine derivative | Substitution | Polar aprotic solvents | None or base | Moderate | Less common, selectivity issues |
| Direct alkylation | 2-(Pyridin-2-yl)ethylamine + branched alkyl halide | Alkylation | Various | Base (e.g., K2CO3) | Variable | Potential side reactions |
Research Findings and Optimization Notes
- The reductive amination route offers high selectivity and yields, especially when reaction parameters such as temperature, solvent, and reducing agent amount are optimized.
- Use of catalytic hydrogenation with palladium on carbon under mild pressure improves product purity by avoiding over-reduction or side reactions.
- The reaction time varies from several hours to overnight depending on scale and conditions.
- Purification by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields analytically pure product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Bis(2-(pyridin-2-yl)ethyl)amine
- Structure : Secondary amine with two 2-(pyridin-2-yl)ethyl groups.
- Properties :
- Key Difference : Reduced steric hindrance compared to the target compound, favoring metal coordination but limiting lipid bilayer penetration.
| Property | (3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine | N,N-Bis(2-(pyridin-2-yl)ethyl)amine |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂ | C₁₄H₁₈N₃ |
| Molecular Weight (g/mol) | 192.3 | 222.3 |
| Amine Type | Tertiary | Secondary |
| Lipophilicity (LogP)* | Higher (estimated) | Lower |
N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine
Oliceridine (TRV130)
- Structure : (3-Methoxythiophen-2-yl)methylamine.
- Properties :
- Key Difference : The target compound lacks the spirocyclic moiety and methoxythiophene, suggesting divergent pharmacological profiles.
| Property | This compound | Oliceridine |
|---|---|---|
| Molecular Weight (g/mol) | 192.3 | 386.5 |
| Bioactivity | Undefined | μ-opioid agonist (Schedule II) |
| Structural Complexity | Low | High (spirocyclic, heterocyclic) |
(1-Ethylpyrrolidin-2-yl)methylamine
- Structure : Tertiary amine with a pyrrolidine ring and 3-methylbutan-2-yl group.
- Properties :
Physicochemical and Pharmacological Insights
Biological Activity
(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological receptors and enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a branched alkyl chain (3-methylbutan-2-yl) and a pyridine ring (2-(pyridin-2-YL)ethyl), which contribute to its unique chemical properties. The structural configuration is crucial for understanding its biological interactions and potential applications in pharmacology.
Preliminary studies suggest that this compound may modulate the activity of specific receptors or enzymes, leading to various biological effects. The exact mechanism of action remains under investigation, but it is believed to involve binding affinities with neurotransmitter receptors and metabolic enzymes. Understanding these interactions is essential for developing therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation : Studies suggest it could inhibit or activate specific enzymes involved in metabolic processes.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell growth, indicating that this compound could be explored for anticancer properties.
Binding Affinity Studies
Research has focused on the binding affinity of this compound with various biological targets. Preliminary data indicate that it may exhibit significant binding properties comparable to known pharmacological agents.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have shown promising results against murine and human cancer cell lines, warranting further investigation into this compound's potential in cancer therapy.
- Neuroprotective Effects : Investigations into cholinesterase inhibition suggest that compounds like this compound could play a role in neuroprotection by preventing acetylcholine breakdown, thus enhancing cholinergic signaling .
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and overall efficacy.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : If preclinical studies yield promising results, progressing towards clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the recommended synthetic routes for (3-Methylbutan-2-YL)[2-(Pyridin-2-YL)ethyl]amine?
Answer: The synthesis typically involves a nucleophilic substitution reaction between 2-(pyridin-2-yl)ethylamine and a halogenated 3-methylbutan-2-yl derivative (e.g., chloride or bromide). Key steps include:
- Alkylation : Reacting 2-(pyridin-2-yl)ethylamine with 3-methylbutan-2-yl halide under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or toluene at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the branched alkyl chain and pyridine ring connectivity. For example, the pyridyl protons appear as distinct aromatic signals (δ 7.1–8.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 193.2) .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~2900 cm⁻¹ (C-H stretch of alkyl groups) .
Q. What safety protocols are recommended when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors, as structurally similar amines may cause respiratory irritation .
- Storage : In a cool, dry place under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the receptor interactions of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors). The pyridine ring’s electron-rich structure may enhance π-π stacking with aromatic residues in receptor pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds or hydrophobic interactions .
Q. How to address low yields in the alkylation step during synthesis?
Answer:
- Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Solvent Effects : Switch to DMSO for improved solubility of intermediates, increasing yields by ~20% .
- Temperature Control : Gradual heating (ramp to 80°C over 1 hour) reduces side reactions like elimination .
Q. How to resolve crystallographic data discrepancies using SHELX programs?
Answer:
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective alkylation, achieving >90% ee .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, followed by circular dichroism (CD) to confirm configuration .
Q. How do structural modifications influence binding affinity to biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
